![molecular formula C15H14N6O3S B11024046 N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11024046.png)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

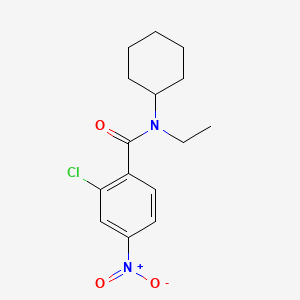

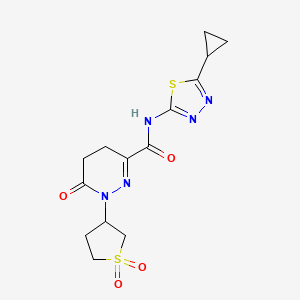

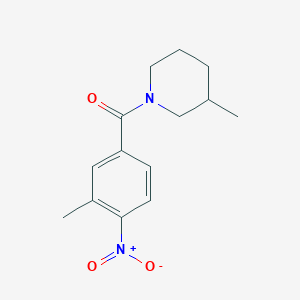

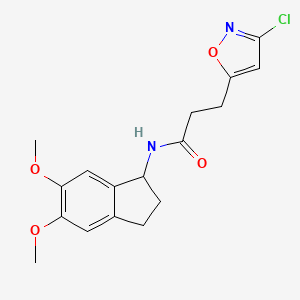

N-(5-méthyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acétyl]glycinamide: est un composé organique complexe appartenant à la classe des dérivés de thiadiazole. Les thiadiazoles sont connus pour leurs diverses activités biologiques et sont largement étudiés pour leurs applications potentielles en chimie médicinale. Ce composé, en particulier, combine les caractéristiques structurales du thiadiazole et de la quinazolinone, ce qui en fait un sujet d'intérêt pour les chercheurs qui explorent de nouveaux agents thérapeutiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-(5-méthyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acétyl]glycinamide implique généralement plusieurs étapes :

-

Formation du cycle thiadiazole: : Le cycle thiadiazole peut être synthétisé en faisant réagir des dérivés d'hydrazine avec du disulfure de carbone ou de la thiourée en conditions acides ou basiques. Par exemple, le 2-amino-5-méthyl-1,3,4-thiadiazole peut être préparé en faisant réagir du méthylhydrazinecarbodithioate avec de l'hydrazinecarbothioamide .

-

Synthèse de la quinazolinone: : Le fragment quinazolinone peut être synthétisé par cyclisation de dérivés d'acide anthranilique avec du formamide ou d'autres réactifs appropriés.

-

Réaction de couplage: : La dernière étape consiste à coupler les dérivés de thiadiazole et de quinazolinone par une réaction d'acylation. Cela peut être réalisé en faisant réagir le dérivé de thiadiazole avec un dérivé de chlorure d'acyle de quinazolinone en présence d'une base comme la triéthylamine .

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: Le cycle thiadiazole peut subir des réactions d'oxydation, conduisant souvent à la formation de sulfoxydes ou de sulfones.

Réduction: La réduction du fragment quinazolinone peut produire des dérivés de dihydroquinazolinone.

Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiadiazole, où des dérivés halogénés peuvent être formés.

Réactifs et conditions courants

Agents oxydants: Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution: Agents halogénants comme la N-bromosuccinimide, la N-chlorosuccinimide.

Principaux produits

Produits d'oxydation: Sulfoxydes, sulfones.

Produits de réduction: Dérivés de dihydroquinazolinone.

Produits de substitution: Dérivés de thiadiazole halogénés.

Applications De Recherche Scientifique

Le N-(5-méthyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acétyl]glycinamide a été exploré pour diverses applications de recherche scientifique :

Chimie médicinale: Le composé a montré un potentiel comme agent antimicrobien et anticancéreux.

Études biologiques: Il a été utilisé dans des études portant sur l'inhibition enzymatique et la liaison aux récepteurs, fournissant des informations sur son potentiel en tant qu'agent thérapeutique.

Applications industrielles: Les propriétés chimiques uniques du composé le rendent approprié pour le développement de nouveaux matériaux et de capteurs chimiques.

Mécanisme d'action

Le mécanisme d'action du N-(5-méthyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acétyl]glycinamide implique son interaction avec des cibles moléculaires spécifiques :

Interaction avec l'ADN: Le cycle thiadiazole peut s'intercaler dans l'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire.

Inhibition enzymatique: Le composé peut inhiber des enzymes clés impliquées dans le métabolisme cellulaire, comme les tyrosine kinases, qui jouent un rôle dans la prolifération des cellules cancéreuses.

Liaison aux récepteurs: Il peut se lier à des récepteurs spécifiques à la surface des cellules, déclenchant une cascade d'événements intracellulaires qui conduisent à ses effets thérapeutiques.

Mécanisme D'action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:

DNA Interaction: The thiadiazole ring can intercalate with DNA, disrupting the replication process and leading to cell death.

Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular metabolism, such as tyrosine kinases, which play a role in cancer cell proliferation.

Receptor Binding: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Amino-5-méthyl-1,3,4-thiadiazole: Un dérivé de thiadiazole plus simple ayant des propriétés antimicrobiennes.

N-(3-cyclohexyl-4-(4-méthoxyphényl)-1,3-thiazol-2(3H)-ylidène)-4-méthyl-2-pyridinamine: Un autre composé hétérocyclique complexe ayant des applications thérapeutiques potentielles.

Unicité

Le N-(5-méthyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acétyl]glycinamide se distingue par ses caractéristiques structurales combinées de thiadiazole et de quinazolinone, qui lui confèrent des activités biologiques uniques. Sa capacité à interagir avec l'ADN et à inhiber des enzymes clés en fait un candidat prometteur pour des recherches et des développements ultérieurs en chimie médicinale.

Propriétés

Formule moléculaire |

C15H14N6O3S |

|---|---|

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |

InChI |

InChI=1S/C15H14N6O3S/c1-9-19-20-15(25-9)18-12(22)6-16-13(23)7-21-8-17-11-5-3-2-4-10(11)14(21)24/h2-5,8H,6-7H2,1H3,(H,16,23)(H,18,20,22) |

Clé InChI |

XRZOMLIQBAHORF-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(S1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Biphenyl-2,2'-diylbis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11023963.png)

![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023964.png)

![ethyl N-[(5-nitrofuran-2-yl)carbonyl]glycinate](/img/structure/B11023974.png)

![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11023979.png)

![(1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024001.png)

![(1Z)-8-bromo-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024003.png)

![[4-(2-methoxyphenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B11024022.png)

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11024031.png)

![N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11024034.png)

![1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11024042.png)